Sigma-1 Receptor Binding Affinity: 3-Bromo vs. Unsubstituted Analog
The 3-bromo substitution on the N-(1-benzylpiperidin-4-yl)phenylacetamide scaffold achieves the highest σ1 receptor affinity within a 43-compound series. Compound 9 (3-bromo analog) displays a σ1 Ki of 0.87 ± 0.02 nM, representing a 4.5-fold improvement over the unsubstituted parent compound 1 (σ1 Ki = 3.90 ± 0.82 nM) [1]. This finding is consistent with the broader SAR trend indicating that meta-substituted halogen analogs generally outperform their ortho and para counterparts in σ1 binding [1]. The absolute affinity of 0.87 nM positions the 3-bromo compound as the most potent σ1 ligand in this well-characterized series [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.87 ± 0.02 nM (Compound 9, 3-bromo-phenylacetamide analog) |
| Comparator Or Baseline | 3.90 ± 0.82 nM (Compound 1, unsubstituted parent) |
| Quantified Difference | 4.5-fold higher affinity for the 3-bromo analog |
| Conditions | Guinea pig brain membranes, [3H]-(+)-pentazocine radioligand |
Why This Matters
For in vitro receptor occupancy studies requiring maximal target engagement at low nanomolar concentrations, the 3-bromo analog's 4.5-fold affinity gain over the unsubstituted scaffold directly reduces the concentration needed for near-complete receptor occupancy.
- [1] Huang Y, Hammond PS, Whirrett BR, Kuhner RJ, Wu L, Childers SR, Mach RH. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J Med Chem. 1998 Jun 18;41(13):2361-70. doi: 10.1021/jm980032l. PMID: 9632369. View Source
